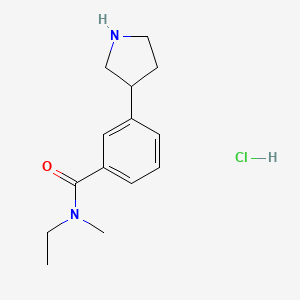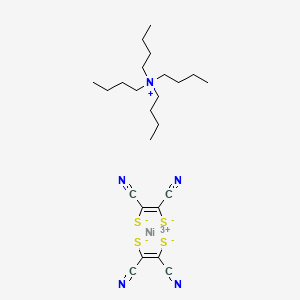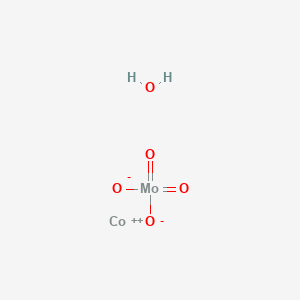
Prop-2-EN-1-YL N-(6-aminohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-EN-1-YL N-(6-aminohexyl)carbamate represents a category of compounds involved in various synthetic and analytical chemistry applications. These compounds, including carbamates and related derivatives, have been extensively studied for their chemical reactivity, synthesis methods, molecular structures, and potential in creating complex molecular architectures.
Synthesis Analysis
The synthesis of carbamates, including Prop-2-EN-1-YL N-(6-aminohexyl)carbamate derivatives, can involve dual nucleophilic reactions, as demonstrated by Ishikawa et al. (2006), where carbamates regioselectively attack 2-propynyl-allyl hybrid cations to afford conjugated 6-aminohex-4-en-2-ynoates, leading to pyrrole frameworks through intramolecular amino-Michael reactions (Ishikawa et al., 2006).
Molecular Structure Analysis
The molecular structure of carbamates, including Prop-2-EN-1-YL N-(6-aminohexyl)carbamate, has been elucidated through various methods, showing the importance of their structural features in determining their reactivity and properties. The structural analysis often involves X-ray crystallography and NMR spectroscopy, providing detailed insights into their molecular frameworks.
Chemical Reactions and Properties
Carbamates participate in a wide range of chemical reactions, demonstrating diverse reactivity patterns. For instance, Xi et al. (2016) developed a Rh2(OAc)4 and InCl3 co-catalyzed three-component reaction of diazo compounds, carbamates, and aldehydes to synthesize β-hydroxyl-α-amino acid derivatives, showcasing the versatile reactivity of carbamates (Xi et al., 2016).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrrole Frameworks : Carbamates have shown potential in synthesizing pyrrole frameworks through nucleophilic reactions and intramolecular Michael addition, as demonstrated in the efficient synthesis of 1,3,5-trisubstituted (pyrrol-2-yl)acetic acid esters (Ishikawa et al., 2006).
Selective Debonding of Carbonates : Propargyl carbonates have been studied for their selective debonding properties in the presence of propargyl carbamates, contributing to a new protecting strategy for hydroxyl and amino functionalities (Ramesh, Bhat, & Chandrasekaran, 2005).
Neuroprotective Activities
- Neuroprotective Drug Development : The introduction of a carbamate moiety in certain drug molecules, such as rasagiline, has been studied for potential treatment in neurodegenerative diseases like Alzheimer's, indicating neuroprotective activities through various mechanisms (Youdim & Weinstock, 2001).
Biomedical Applications
Affinity Chromatography : Carbamate derivatives have been utilized in synthesizing adenosine nucleotide derivatives for affinity chromatography, demonstrating potential in biochemical research (Trayer et al., 1974).
Dual Inhibitors in Alzheimer's Disease : Carbamate derivatives of N-propargylaminoindans and N-propargylphenethylamines have been explored as dual inhibitors of acetylcholine esterase and monoamine oxidase for potential Alzheimer's disease treatment (Sterling et al., 2002).
Chemical and Environmental Research
Photophysical Properties in Solvents : The effect of solvent polarity on the photophysical properties of certain chalcone derivatives has been studied, contributing to the understanding of molecular interactions in different solvents (Kumari et al., 2017).
Thermoresponsive Nanogels : The development of thermoresponsive nanogels using modified polymers, including prop-2-yn-1-yl carbamate, highlights their potential application in drug delivery systems (Lipowska-Kur et al., 2020).
Aminohalogenation of Alkynes : Prop-2-yn-1-yl carbamates have been used in the 1,2-aminohalogenation of alkynes, a method significant for constructing diverse oxazolidin-2-ones (Wang et al., 2017).
Safety and Hazards
properties
IUPAC Name |
prop-2-enyl N-(6-aminohexyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-9-14-10(13)12-8-6-4-3-5-7-11/h2H,1,3-9,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOYFVHMEXDMBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-EN-1-YL N-(6-aminohexyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3/'-De(diMethylaMino)-3/'-[[(2-Methoxyethoxy)Methyl]diMethylaMMonio]erythroMycin 9-OxiMe Chloride](/img/structure/B1149109.png)



